2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[311]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclic heptane structure fused with a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the reaction of bicyclo[3.1.1]heptane derivatives with boronic acid or boronate esters under suitable conditions. For instance, the reaction of bicyclo[3.1.1]heptane-1-carboxylic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying biological interactions and developing new bioactive compounds.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways. The compound’s boron-containing structure allows it to participate in unique chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of certain processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound shares the bicyclic heptane structure but differs in functional groups.
Bicyclo[3.1.1]heptane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bicyclic heptane structure with a dioxaborolane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for applications that require precise molecular interactions and stability.
Properties
Molecular Formula |
C13H23BO2 |
---|---|
Molecular Weight |
222.13 g/mol |
IUPAC Name |
2-(1-bicyclo[3.1.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13-7-5-6-10(8-13)9-13/h10H,5-9H2,1-4H3 |
InChI Key |
NNBRFXHBPDAUSW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCCC(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.